Steric Effect on Suzuki Coupling Rate and Yield
The N1 substituent on pyrazole-4-boronic acids directly modulates transmetalation efficiency. In a standardized Suzuki coupling with 4-bromotoluene using Pd(OAc)₂/SPhos/K₃PO₄ in dioxane/H₂O, the unsubstituted pyrazol-4-ylboronic acid (N1 = H) gave a relative reaction rate (k_rel) of 1.00 and an isolated yield of 92%. N1-Methyl substitution reduced k_rel to 0.85 and yield to 88%, while the bulkier N1-benzyl analog dropped to k_rel = 0.68 and 75% yield . The (1-isopropyl-3-methyl-1H-pyrazol-4-yl)boronic acid, bearing a sterically demanding isopropyl group at N1 and an additional methyl at C3, falls at the high-steric-hindrance end of this continuum, implying a k_rel below 0.85 and associated yield attenuation relative to N1-H or N1-methyl analogs.
| Evidence Dimension | Relative reaction rate (k_rel) and isolated yield in Suzuki-Miyaura coupling with 4-bromotoluene |
|---|---|
| Target Compound Data | k_rel not directly measured for this specific compound; predicted to be ≤0.85 based on steric trend |
| Comparator Or Baseline | N1-H: k_rel 1.00, yield 92%; N1-Me: k_rel 0.85, yield 88%; N1-Benzyl: k_rel 0.68, yield 75% |
| Quantified Difference | Predicted yield reduction of ≥4–17% relative to N1-H or N1-Me analogs under identical conditions |
| Conditions | Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 12 h, coupling with 4-bromotoluene |
Why This Matters
Reaction developers can anticipate longer coupling times or lower yields when using this sterically hindered boronic acid, enabling rational planning of catalyst loading and reaction duration relative to less hindered alternatives.
